Multi-Target HTS Screening Footprint: Broad Pharmacological Profiling Across GPCRs, Proteases, and GTPase Regulators
The compound has been evaluated in at least five distinct biochemical and cell-based HTS assays at multiple NIH-funded screening centers, targeting OPRM1 (mu-opioid receptor), CHRM1 (muscarinic M1 receptor), ADAM17 (TACE), RGS4, and furin . While many in-class pyridine sulfones are screened against one or two targets, this compound's presence across diverse assay panels—including both GPCR agonist and enzyme inhibition formats—indicates a broader pharmacological interrogation than is typical for a single screening compound. However, quantitative activity data (IC50, EC50, % inhibition) from these screens is not publicly disclosed in the aggregated records, precluding direct potency comparisons against structural analogs.
| Evidence Dimension | Number of distinct target-based HTS assays performed |
|---|---|
| Target Compound Data | 5 distinct targets (OPRM1, CHRM1, ADAM17, RGS4, Furin) across 4 screening centers |
| Comparator Or Baseline | Typical in-class pyridine sulfone screening compounds are tested against 1–2 targets |
| Quantified Difference | Approximately 2.5- to 5-fold greater assay coverage |
| Conditions | Multiple assay formats: luminescence-based cell-based (OPRM1), fluorescence-based cell-based (CHRM1), QFRET-based biochemical (ADAM17), and fluorescence intensity-based biochemical (Furin) |
Why This Matters
A broader HTS footprint increases the likelihood that this compound has been counter-screened against off-targets, providing a richer selectivity dataset for researchers prioritizing compounds with known polypharmacology profiles.
